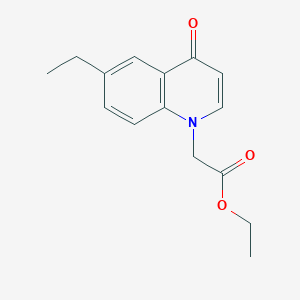

Ethyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate

Beschreibung

Ethyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate is a quinolinone derivative characterized by a 4-oxo group on the quinoline core and an ethyl substituent at position 5. Quinolinone derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Eigenschaften

Molekularformel |

C15H17NO3 |

|---|---|

Molekulargewicht |

259.30 g/mol |

IUPAC-Name |

ethyl 2-(6-ethyl-4-oxoquinolin-1-yl)acetate |

InChI |

InChI=1S/C15H17NO3/c1-3-11-5-6-13-12(9-11)14(17)7-8-16(13)10-15(18)19-4-2/h5-9H,3-4,10H2,1-2H3 |

InChI-Schlüssel |

JQFVDKVVDFZRRJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC2=C(C=C1)N(C=CC2=O)CC(=O)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate typically involves the reaction of ethyl ester with corresponding anilines. The reaction is carried out at approximately 140°C in the presence of a small amount of dimethylformamide (DMF). The synthesis proceeds smoothly and generally yields good results .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

Substitution: The ethyl group at position 6 can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)acetat umfasst seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen vom jeweiligen Derivat und seiner beabsichtigten Anwendung ab.

Wirkmechanismus

The mechanism of action of ethyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Substituent Variations

Position 6 Modifications

- Impact of Substituents :

- Electron-Donating Groups (e.g., Ethyl) : Increase lipophilicity and may enhance blood-brain barrier penetration.

- Electron-Withdrawing Groups (e.g., Br, CF₃) : Improve chemical stability and reactivity in substitution reactions. The bromo derivative (CAS 895134-17-5) requires stringent safety protocols due to its reactivity (P codes: P210, P233, P280) .

Core Heterocycle Variations

- Quinolinone vs.

- Pyrazolopyrimidinone Derivatives: These compounds (e.g., ) are smaller and more rigid, which may reduce off-target interactions.

Physicochemical Properties

- Lipophilicity : The target compound’s logP is influenced by the ethyl group (higher than bromo or fluoro analogs).

- Melting Points : Fluorinated derivatives (e.g., ) often exhibit higher melting points due to stronger intermolecular forces.

Biologische Aktivität

Ethyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a quinoline backbone with an ethyl group at the 6-position and an acetate moiety. Its molecular formula is with an approximate molecular weight of 259.30 g/mol. The structural characteristics contribute to its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 259.30 g/mol |

| Functional Groups | Ethyl, Ketone, Ester |

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, may exhibit significant anticancer properties. Studies have shown that compounds in this class can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, derivatives containing the quinoline structure have been linked to:

- Inhibition of cell proliferation : Compounds have demonstrated the ability to significantly reduce the proliferation of cancer cells.

- Induction of apoptosis : Mechanisms involving caspase activation have been observed, leading to programmed cell death.

A comparative study highlighted that certain modifications in the quinoline structure could enhance its cytotoxicity against cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Quinoline derivatives are known for their effectiveness against a broad spectrum of microorganisms, including bacteria and fungi. Notable findings include:

- Bactericidal effects : The compound exhibited activity against Gram-positive and Gram-negative bacteria.

- Antifungal properties : Preliminary studies suggest potential efficacy against common fungal pathogens.

Pharmacological Applications

The unique combination of functional groups in this compound enhances its pharmacological profile. Some potential applications include:

- Cancer therapeutics : As an anticancer agent, it could serve as a lead compound for developing new cancer treatments.

- Antimicrobial agents : Its broad-spectrum activity makes it a candidate for developing new antibiotics.

- Cholesterol modulation : Some quinoline derivatives have shown promise in modulating cholesterol levels, indicating potential cardiovascular benefits.

Case Studies and Research Findings

Several studies have focused on the biological activity of related quinoline derivatives, providing insights into their mechanisms of action:

- In vitro cytotoxicity studies showed that modifications at the 6-position significantly influence the anticancer activity of quinoline compounds.

- Enzyme inhibition assays demonstrated that certain derivatives effectively inhibit key enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor).

| Study | Findings |

|---|---|

| Anticancer Activity | Significant reduction in MCF-7 cell proliferation |

| Antimicrobial Activity | Effective against Staphylococcus aureus and E.coli |

| Enzyme Inhibition | High inhibition rates for EGFR with low IC50 values |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.